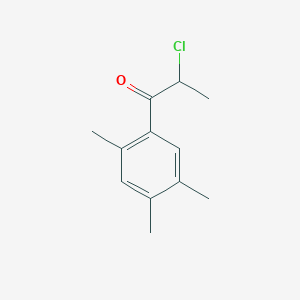

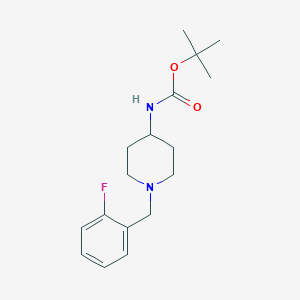

![molecular formula C21H20N6O3 B2555155 N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358888-40-0](/img/structure/B2555155.png)

N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that belongs to the class of 1,2,4-triazolo quinoxaline derivatives . This class of compounds has been studied for their potential anti-inflammatory effects . The compound has been found to reduce the levels of NO, TNF-α, and IL-6, indicating its potential as an anti-inflammatory agent .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives . The structures of the synthesized compounds were determined using H NMR, C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]quinoxaline ring . This ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Diversity

A diversified synthesis approach is used to create complex fused tricyclic scaffolds, including derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline moiety, which allows for rapid access to structurally varied compounds. This method employs a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, facilitating the assembly of intricate molecular architectures from readily available materials (An et al., 2017). Additionally, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives through various reactions reveals the versatility of this scaffold in generating new compounds with potential biological activities (Fathalla, 2015).

Pharmacological Investigations

Compounds derived from [1,2,4]triazolo[4,3-a]quinoxalines have been studied for their potential as therapeutic agents in various domains:

- Antidepressant Properties : Certain derivatives show promise as rapid-onset antidepressants due to their significant reduction of immobility in Porsolt's behavioral despair model in rats. These compounds also exhibit high affinity for adenosine A1 and A2 receptors, which may underlie their therapeutic effects (Sarges et al., 1990).

- Positive Inotropic Activity : Some [1,2,4]triazolo[4,3-a]quinolin-7-yl derivatives have been synthesized and evaluated for their positive inotropic activity, showing favorable results compared to standard drugs like milrinone. This suggests their potential in treating heart conditions by increasing the force of heart muscle contraction (Zhang et al., 2008).

- Antihistaminic Agents : Novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones have been explored as H1-antihistaminic agents, with some compounds offering significant protection against histamine-induced bronchospasm in guinea pigs. These findings indicate the potential of these derivatives in developing new classes of antihistamines with improved efficacy and reduced side effects (Alagarsamy et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

The compound and its class (1,2,4-triazolo quinoxaline derivatives) show promise in the field of medicinal chemistry, particularly as potential anti-inflammatory agents . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in relevant biological models .

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3/c1-3-18-24-25-20-21(30)26(16-6-4-5-7-17(16)27(18)20)12-19(29)23-15-10-8-14(9-11-15)22-13(2)28/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMADYCRVRTVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

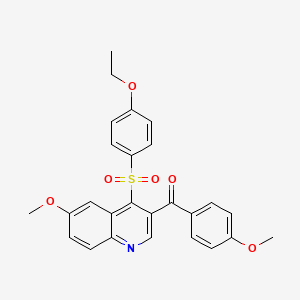

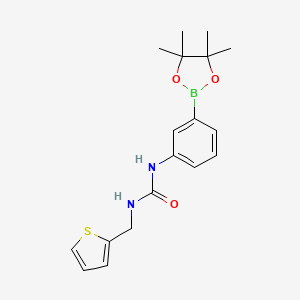

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)

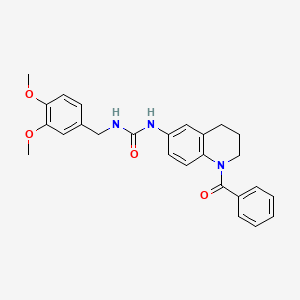

![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)

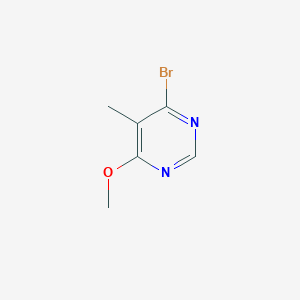

![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)